ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
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Overview
Description
ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Esterification: Formation of the ethyl ester group.
Amidation: Introduction of the carbamoyl group.
Sulfurization: Incorporation of the sulfanylidene group.
Cyclization: Formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
ETHYL 3,4-DIMETHOXYPHENYL ACETATE: Similar ester group but different functional groups.
N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE: Similar aromatic structure but different substituents.
3,4-DIMETHOXYPHENYLETHANOL: Similar aromatic structure but different functional groups.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-[2-(3,4-diethoxyphenyl)ethyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O7S/c1-5-41-28-17-8-22(20-29(28)42-6-2)18-19-35-27(21-30(37)34-24-11-15-26(40-4)16-12-24)31(38)36(33(35)44)25-13-9-23(10-14-25)32(39)43-7-3/h8-17,20,27H,5-7,18-19,21H2,1-4H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSYIACGXKHYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)C(=O)OCC)CC(=O)NC4=CC=C(C=C4)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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